1-(3-chloro-4-methylbenzoyl)indoline
Description
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-11-6-7-13(10-14(11)17)16(19)18-9-8-12-4-2-3-5-15(12)18/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBINIJJZODGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended methods for synthesizing 1-(3-chloro-4-methylbenzoyl)indoline, and how can reaction conditions be optimized?
A practical approach involves refluxing indoline derivatives with substituted benzoyl chlorides in polar aprotic solvents (e.g., DMF) in the presence of a base like K₂CO₃. For example, details a similar synthesis for a chloro-substituted indolinone, achieving a 74% yield after recrystallization from methanol. Optimization includes controlling reaction time (6–8 hours), stoichiometric ratios (1:1), and post-reaction purification via solvent extraction (e.g., dichloromethane) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C1=O1 at 1.208 Å, N1–C1 at 1.364 Å in related compounds) and confirms molecular planarity .
- NMR spectroscopy : Identifies substituent positions (e.g., aromatic protons in the 6.5–8.0 ppm range for indoline derivatives).
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS, as shown in for similar chloro-indole compounds) .
Q. How should researchers approach the initial refinement of crystal structures using SHELX software?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Inputting processed intensity data (e.g., from APEX2 or SAINT) into SHELXTL.
- Using commands like
L.S. 10for least-squares refinement andCONFto check stereochemical restraints. - Validating results with R-factors (target < 0.05) and analyzing residual electron density maps .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational models for this compound?
- Cross-validation : Compare experimental X-ray bond lengths (e.g., C–Cl at ~1.74 Å) with DFT-optimized geometries.
- Torsional analysis : Use software like Gaussian or ORCA to model rotational barriers of the benzoyl group and compare with NMR coupling constants.
- Error analysis : Investigate solvent effects or crystal packing forces (e.g., π-π interactions at 3.8 Å in ) that may distort computational predictions .
Q. What strategies address anisotropic displacement ellipsoids in X-ray studies of halogenated indoline derivatives?
- Use ORTEP for Windows to visualize anisotropic displacement parameters (ADPs) and identify thermal motion artifacts.
- Apply rigid-bond restraints (e.g.,
RIGUin SHELXL) to suppress unrealistic ADPs for heavy atoms like chlorine. - Validate ADPs using Hirshfeld rigidity tests or comparative analysis with similar structures (e.g., ’s spiro-pyrrolidinone compound) .
Q. What methodological considerations are critical when analyzing π-π interactions in crystal packing?
- Centroid distance measurement : Use Mercury or PLATON to calculate centroid-to-centroid distances (e.g., 3.82 Å in ).
- Electrostatic profiling : Map electrostatic potential surfaces (EPS) to assess interaction strength.
- Thermal ellipsoid alignment : Ensure overlapping π-systems are not artifacts of thermal motion .
Q. How can density functional theory (DFT) predict electronic properties of this compound?
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., chlorophenyl groups lower LUMO energy).
- Natural bond orbital (NBO) analysis : Identify hyperconjugation effects (e.g., between carbonyl and indoline groups).
- Charge distribution : Compare Mulliken charges with X-ray-derived electron density maps .
Data Contradiction Analysis
Q. How should conflicting crystallographic and spectroscopic data be reconciled?
- Multi-method validation : Cross-check X-ray-derived dihedral angles (e.g., 77.05° between rings in ) with NOESY NMR correlations.
- Twinned crystal analysis : Use CELL_NOW (Bruker) or TwinRotMat (WinGX) to detect twinning, which may distort XRD data.
- Systematic error checks : Re-examine data collection parameters (e.g., absorption correction for heavy atoms like chlorine) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
